molecular formula C6H6ClF3N2 B594772 3-(Trifluoromethyl)pyridin-2-amine hydrochloride CAS No. 1228879-38-6

3-(Trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B594772
CAS No.: 1228879-38-6
M. Wt: 198.573
InChI Key: BNGQNLZJZUIPLK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group (-CF₃) attached to a pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the trifluoromethylation of pyridine derivatives. This can be achieved through various synthetic routes, including:

    Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethyl group with an aromatic ring, often using palladium or copper catalysts.

    Radical Trifluoromethylation: This method involves the generation of trifluoromethyl radicals, which then react with the pyridine ring.

    Nucleophilic Trifluoromethylation: This approach uses nucleophilic trifluoromethylating agents to introduce the trifluoromethyl group.

    Electrophilic Trifluoromethylation: In this method, electrophilic trifluoromethylating agents are used to add the trifluoromethyl group to the pyridine ring.

    Asymmetric Trifluoromethylation: This method aims to introduce the trifluoromethyl group in a stereoselective manner.

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective methods. One such method is the chlorination and fluorination of picoline, which is a derivative of pyridine.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

    Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while coupling reactions can yield complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-(Trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and as a tool for probing enzyme mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The electron-withdrawing properties of the trifluoromethyl group can also affect the compound’s reactivity and stability, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
  • 2-Fluoropyridine
  • 2-Halopyridine
  • 2-(Trifluoromethyl)pyridine

Comparison

Compared to similar compounds, 3-(Trifluoromethyl)pyridin-2-amine hydrochloride is unique due to its specific trifluoromethyl group positioning on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

3-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-2-1-3-11-5(4)10;/h1-3H,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQNLZJZUIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720989
Record name 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-38-6
Record name 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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